molecular formula C11H8N2O B1329768 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- CAS No. 69581-16-4

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-

Cat. No.: B1329768
CAS No.: 69581-16-4
M. Wt: 184.19 g/mol
InChI Key: HKIUVNSTQVQDJT-UHFFFAOYSA-N
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Description

5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused indene and pyridazine ring system, which imparts unique chemical and biological properties. Pyridazinone derivatives have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxy-1-indanone with hydrazine derivatives under acidic conditions to form the pyridazinone ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is used as a building block in organic synthesis.

Biology and Medicine: The compound exhibits significant biological activities, making it a valuable scaffold in drug discovery. It has shown potential as an anti-inflammatory, analgesic, and anticancer agent. Research is ongoing to explore its efficacy in treating various diseases .

Industry: In the industrial sector, this compound and its derivatives are used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for new drug formulations .

Mechanism of Action

The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one
  • 3-chloro-5H-indeno(1,2-c)pyridazin-5-one
  • 5-hydroxy-1-indanone

Comparison: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct pharmacological properties and reactivity. For example, the presence of different substituents on the indene or pyridazine rings can significantly alter the compound’s biological activity and chemical behavior .

Properties

IUPAC Name

2,5-dihydroindeno[1,2-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,6H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIUVNSTQVQDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NNC(=O)C=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219847
Record name 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69581-16-4
Record name 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indeno[1, 2,5-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By a method similar to that described in Preparation 3, 1-indanone was treated with glyoxylic acid monohydrate and hydrazine hydrate to give [5H]-indeno[1,2-c]pyridazin-3[2H]-one, m.p. 295° (from glacial acetic acid); ν(Nujol mull), 3300-2000, 1660, 1618, 1565 and 738 cm-1 ; δ-(DMSO-d6) 3.95 (2H,s,5-H2), 6.92 (1H,m,4-H), 7.46 (3H,m,6,7,8-H), 7.73 (1H,m,9-H).
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